Antibacterial Agents: Quinazolin-4(3H)-ones conjugated with silver nanoparticles have shown enhanced antibacterial activity against several bacteria, including Escherichia coli and Streptococcus pyogenes. [] Additionally, certain quinazolinone derivatives synthesized under microwave irradiation exhibited potent antibacterial properties. []
Anticonvulsants: Various 3-substituted quinazolin-4(3H)-ones were found to possess anticonvulsant properties. [, ] One study identified a promising candidate with excellent anti-seizure action in mice models, displaying activity against electroshock, chemically induced, and pharmaco-resistant seizures with no neurotoxicity or hepatotoxicity. []
Anticancer Agents: Quinolone substituted quinazolin-4(3H)-ones have demonstrated anti-inflammatory and anticancer properties, targeting nuclear factor kappaB (NF-κB). [] These compounds exhibited cytotoxicity against human cancer cell lines and anti-inflammatory activity in a rat paw oedema model. []
Allosteric Modulators: Benzoquinazolinones have shown activity as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR). []
Compound Description: DFMQ-19 is a novel analogue of 3-benzylquinazolin-4(3H)-ones, investigated as a potential anti-hypertension drug candidate. [] A reverse-phase high-performance liquid chromatography method was developed to determine its concentration in rat plasma for pharmacokinetic studies. [] The oral bioavailability of DFMQ-19 in rats was found to be 13.42%. []
Relevance: DFMQ-19 is structurally related to 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one by sharing the core quinazolin-4(3H)-one structure with 6,7-dimethoxy substitution. The main difference lies in the benzyl substituent at position 3, where DFMQ-19 possesses a 4-(4-fluorobenzyloxy)-3-methoxyphenylmethyl group, while the target compound has a 3-methoxybenzyl group. []
Compound Description: CM398 is a highly selective sigma-2 receptor ligand exhibiting promising antinociceptive effects in vivo. [] It displays preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. [] CM398 shows rapid absorption and adequate oral bioavailability (29.0%) in rodents. [] Its anti-inflammatory analgesic effects were demonstrated in the formalin model of inflammatory pain in mice. []
Relevance: Although CM398 does not share the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, it exhibits structural similarity through the presence of a 6,7-dimethoxy-substituted 3,4-dihydroisoquinoline moiety. This shared structural feature highlights the potential pharmacological relevance of the dimethoxy-substituted isoquinoline/quinazoline systems. []
Compound Description: This compound, C22H22ClNO4, was synthesized via a coupling reaction between 5-chloro-1,3,3-methylenindoline and 6-formyl-2,3-dimethoxybenzoic acid under solvent-free microwave irradiation. [] Its crystal structure features an indoline system and an isobenzofuran system connected by the enamine carbon. []
Relevance: This compound shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Although the core structure is an isobenzofuran-1(3H)-one instead of a quinazolin-4(3H)-one, the presence of the same dimethoxy substitution suggests potential similarities in their chemical properties and reactivity. []
3-aryl-8-methylquinazolin-4(3H)-one
Compound Description: This compound is part of a series of quinazolinone derivatives prepared and tested against multi-drug resistant bacteria. []
Relevance: This compound and 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one both belong to the quinazolin-4(3H)-one class, highlighting the broad spectrum of biological activity associated with this chemical scaffold. The presence of an aryl group at position 3 in both compounds further emphasizes their structural similarity within this chemical class. []
3-aryl-6,7-dimethoxyquinazolin-4(3H)-one
Compound Description: This compound is part of a series of quinazolinone derivatives prepared and tested against multi-drug resistant bacteria. [] It was also conjugated with silver nanoparticles to explore enhanced antibacterial efficacy. []
Relevance: This compound shares the 6,7-dimethoxy substitution pattern and the 3-aryl substitution with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, making it a close structural analogue. Both compounds belong to the quinazolin-4(3H)-one class and demonstrate potential antibacterial activity. []
Compound Description: This compound was synthesized as part of a series of quinolone substituted quinazolinones evaluated for their anti-inflammatory and anticancer activity. [] Compound 6d displayed the highest cytotoxicity against HeLa and BT-549 human cancer cell lines. []
Relevance: This compound shares the 6,7-dimethoxy substitution on the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Although it possesses a more complex substituent at position 3, the shared core structure suggests potential similarities in their pharmacological properties. []
Compound Description: These compounds were synthesized and screened as anticonvulsant agents in DBA/2 mice against sound-induced seizures. []
Relevance: While these compounds share the core quinazolin-4(3H)-one structure with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, they differ in the substitution pattern. The presence of a methylenedioxy group at positions 6 and 7 instead of the dimethoxy groups highlights the impact of different substitutions on the biological activity of quinazolinone derivatives. []
Compound Description: These compounds were synthesized via a nucleophilic amination-defluorination reaction of the 6,7-difluoro derivative of 3-amino-2-methyl-3H-quinazolin-4-one. []
Relevance: These compounds belong to the same quinazolin-4(3H)-one class as 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. The structural variations in the substitution patterns, particularly the presence of fluorine and cycloalkylimino groups, emphasize the diverse chemical space within the quinazolinone family. []
Compound Description: This compound is a novel xanthorrhizol derivative synthesized and evaluated for its caspase-7 inhibitory activity. []
Relevance: This compound shares the 6,7-dimethoxy substitution on the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. The presence of a bulky, substituted propyl chain at position 3 highlights the potential for exploring diverse substituents to modulate the biological activity of quinazolinone derivatives. []
Compound Description: Noscapine is a naturally occurring benzylisoquinoline alkaloid with antitussive properties. It has also been studied for its potential anticancer activity, particularly its ability to bind to tubulin and inhibit microtubule dynamics. []
Relevance: While Noscapine possesses an isobenzofuran-1(3H)-one core instead of a quinazolin-4(3H)-one core, it shares the 6,7-dimethoxy substitution pattern with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one. Moreover, both compounds feature a substituted benzyl group at position 3. This structural similarity, alongside their shared interest as potential anticancer agents, highlights the pharmacological relevance of the dimethoxy-substituted benzylisoquinoline/quinazoline systems. []
EM015
Compound Description: EM015 is a semisynthetic derivative of noscapine, rationally designed as a microtubule-targeting anti-breast cancer agent. [] It exhibits higher potency against various tumor cells compared to noscapine, including drug-resistant cell lines. [] EM015 displays promising preclinical efficacy in breast tumor xenograft models and shows no detectable toxicity in various tissues. []
Relevance: Although EM015 does not directly share the quinazolin-4(3H)-one core with 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one, it is derived from Noscapine, which exhibits structural similarities to the target compound. Both EM015 and 6,7-dimethoxy-3-(3-methoxybenzyl)quinazolin-4(3H)-one demonstrate potential anticancer activity, highlighting the pharmacological significance of this chemical space. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.